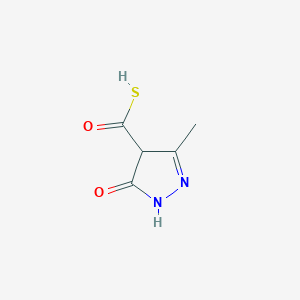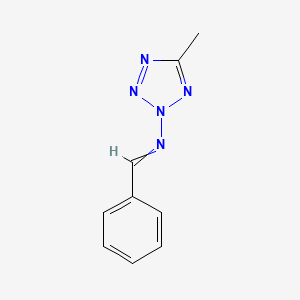![molecular formula C10H15NO B14181984 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one CAS No. 922171-12-8](/img/structure/B14181984.png)
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom. Spiro compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and rigid structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent reaction, which has been shown to be superior to conventional methods in terms of time efficiency and yield . The reaction involves the use of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base derivatives with various aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antimycobacterial agent.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes essential for bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The compound’s rigid structure allows it to fit into enzyme active sites, blocking their function and preventing bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-azaspiro[4.4]non-7-EN-1-one
- 2-Methyl-2-azaspiro[5.5]undec-9-EN-1-one
- 2-Methyl-8-phenyl-2-azaspiro[4.4]non-7-EN-1-one
Uniqueness
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
922171-12-8 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-methyl-2-azaspiro[4.5]dec-7-en-1-one |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(9(11)12)5-3-2-4-6-10/h2-3H,4-8H2,1H3 |
Clave InChI |
CNZQPUBXMSLSRP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1=O)CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


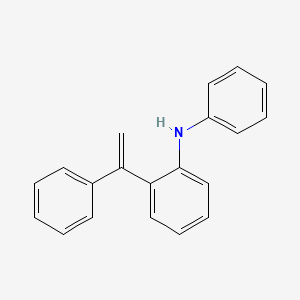
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

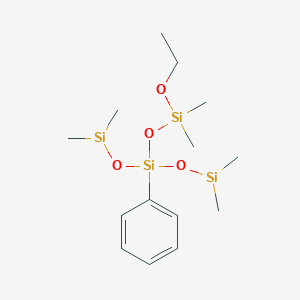

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
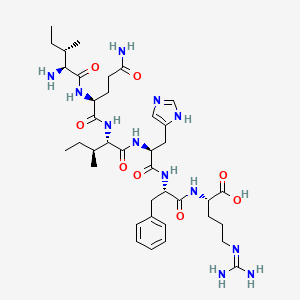
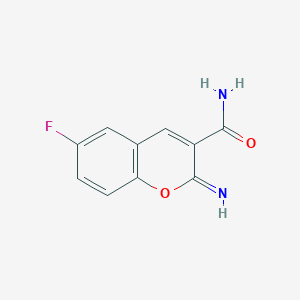
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
